1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-21(26-12-6-5-9-19(26)24-16)22(30)25-13-10-17(11-14-25)27-15-20(29)28(23(27)31)18-7-3-2-4-8-18/h2-9,12,17H,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKLPFZCNIUQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 2-Methylimidazo[1,2-a]pyridine core. This core can be synthesized through the reaction of 2-aminopyridine with various alkylating agents, followed by cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the imidazo[1,2-a]pyridine core, while reduction can lead to the formation of reduced imidazolidine derivatives .
Scientific Research Applications
1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The imidazo[1,2-a]pyridine core is common in all analogs, but substituents at the 3-position vary significantly. The target compound’s carbonyl-piperidine linker distinguishes it from simpler phenyl or biphenyl derivatives .
- Patent derivatives () prioritize pyrimidinone cores, which may enhance metabolic stability compared to hydantoin systems .
Physicochemical Properties
- Solubility : The hydantoin moiety in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., [1] and [2] in ) due to hydrogen-bonding capacity. However, the biphenyl derivative () likely exhibits lower solubility due to increased hydrophobicity .
- Molecular Weight : The target compound (estimated MW ~460–480 g/mol) is heavier than simpler imidazo[1,2-a]pyridines (e.g., [1]: ~280 g/mol) but aligns with patent derivatives (), which often exceed 450 g/mol for drug-like properties .
Biological Activity
The compound 1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS Number: 2034283-98-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The structure includes a piperidine ring, an imidazolidine moiety, and a methylimidazo[1,2-a]pyridine component, which are critical for its biological interactions.
Biological Activities
Research indicates that compounds containing imidazo[1,2-a]pyridine scaffolds exhibit a variety of pharmacological activities. The specific biological activities associated with this compound include:
- Antitumor Activity : The imidazo[1,2-a]pyridine structure is known for its presence in several antitumor agents. Studies suggest that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and metabolic pathways. For instance, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. For example:
- A high-throughput screening identified compounds that inhibit the growth of PhIP-resistant cancer cells, suggesting that similar derivatives could be effective against gastrointestinal tumors induced by dietary carcinogens .
Structure-Activity Relationship (SAR)
Research on SAR has revealed critical insights into how modifications to the core structure influence biological activity:
- Molecular Docking Studies : These studies have demonstrated that specific substitutions at the piperidine or imidazolidine positions can enhance binding affinity to target enzymes or receptors .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on structural features. Key findings include:
- Positive coefficients for molecular volume and refractivity correlate with increased biological activity, while higher LogP values tend to decrease activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profiles is essential for evaluating therapeutic potential:
- Preliminary ADMET studies indicate favorable bioavailability and moderate toxicity levels, suggesting potential for further development as a therapeutic agent .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits growth of cancer cells; induces apoptosis |
| Enzyme Inhibition | Potential PTP1B inhibitor; affects insulin signaling |
| QSAR Insights | Structural modifications influence activity; positive correlations identified |
| ADMET Profile | Favorable absorption; moderate toxicity levels |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for imidazo[1,2-a]pyridine derivatives, and how can they be adapted for synthesizing this compound?
- Methodological Answer : Imidazo[1,2-a]pyridine scaffolds are typically synthesized via multicomponent reactions (MCRs) or condensation of 2-aminoimidazoles with carbonyl-containing intermediates. For example, MCRs using malononitrile and aromatic aldehydes (as in ) can introduce functional diversity. To adapt this for the target compound, a piperidine-4-yl moiety must be incorporated via acylation (e.g., using 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride) followed by coupling with 3-phenylimidazolidine-2,4-dione. Reaction optimization (e.g., solvent selection, temperature) is critical to avoid side products .
Q. What spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for aromatic protons (imidazo[1,2-a]pyridine) at δ 7.0–9.0 ppm and carbonyl carbons (imidazolidine-dione) at ~170–180 ppm. Compare with reference data from structurally similar compounds (e.g., ).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns. Discrepancies >5 ppm require re-evaluation of synthetic intermediates or purification steps .
- IR : Confirm carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ and amide/imide N–H bonds at ~3200–3400 cm⁻¹ .
Q. How can researchers ensure regioselectivity during the acylation of the piperidine moiety?
- Methodological Answer : Use sterically hindered acylating agents (e.g., 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride) to favor substitution at the piperidine nitrogen. Monitor reaction progress via TLC or LC-MS. If competing acylation occurs at other positions, employ protecting groups (e.g., Boc for secondary amines) and deprotect post-reaction .
Advanced Research Questions
Q. How can conflicting solubility and bioavailability data be resolved for this compound?
- Methodological Answer :
- Experimental : Measure solubility in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy. For low solubility, consider salt formation (e.g., hydrochloride) or nanoformulation (liposomes).
- Computational : Predict LogP and pKa using tools like MarvinSuite or ACD/Labs. Cross-validate with experimental data (e.g., ).
- Contradiction Analysis : If in vitro bioavailability contradicts computational predictions, assess membrane permeability via Caco-2 assays or PAMPA .
Q. What strategies optimize the reaction yield in multi-step syntheses involving imidazolidine-dione and piperidine coupling?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates after each step (e.g., piperidine acylation) to minimize side reactions. Use high-resolution LC-MS for purity checks.
- Catalysis : Employ Pd-catalyzed cross-coupling for aryl-aryl bonds or enzyme-mediated reactions for stereoselective steps.
- Yield Improvement : Screen solvents (e.g., DMF vs. THF) and temperatures. For example, achieved 55% yield for a structurally analogous compound by optimizing reaction time and stoichiometry .
Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR spectra based on the compound’s optimized geometry. Compare computed shifts (with solvent corrections) to experimental data.
- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) using molecular dynamics (MD) simulations.
- Validation : Cross-reference with X-ray crystallography data (if available) to resolve ambiguities .
Q. What in silico and in vitro approaches are recommended for preliminary pharmacological profiling?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets (e.g., kinases, GPCRs).
- Enzyme Assays : Test inhibitory activity against COX-2 or PDE4 (common targets for imidazo[1,2-a]pyridine derivatives) at 1–10 µM concentrations ().
- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays. For contradictory activity data (e.g., high potency but low selectivity), employ selectivity profiling via kinome-wide panels .
Methodological Notes
- Data Validation : Always cross-check spectral data with structurally characterized analogs (e.g., ).
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling ( ) and process engineering () for scalable workflows.
- Ethical Compliance : Follow GHS guidelines ( ) for safe handling of reactive intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
